Chemical structure and properties of [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile
Chemical structure and properties of [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile
Executive Summary
[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile (CAS: 1019024-86-2) is a fused bicyclic heterocycle serving as a critical scaffold in modern medicinal chemistry. Distinguished by its electron-deficient core and specific nitrogen positioning, this compound functions as a versatile pharmacophore in kinase inhibitors (e.g., p38
This guide provides a rigorous analysis of its chemical architecture, synthetic methodologies, and the critical thermodynamic instability—specifically the Dimroth rearrangement—that researchers must navigate during optimization.
Chemical Identity & Structural Analysis[2][3][4][5]
Nomenclature and Numbering
The IUPAC numbering for the [1,2,4]triazolo[4,3-a]pyridine system initiates at the nitrogen in the five-membered ring (N1) and proceeds counter-clockwise. The bridgehead nitrogen is N4. Consequently, the substituent at the 7-position corresponds to the 4-position of the original pyridine precursor.
| Property | Data |
| CAS Number | 1019024-86-2 |
| Molecular Formula | C |
| Molecular Weight | 144.13 g/mol |
| SMILES | N#CC1=CC2=NN=CN2C=C1 |
| LogP (Calc) | ~0.60 |
| TPSA | ~54 Å |
Electronic Properties
The 7-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the bicyclic system.
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Acidity of H3: The proton at C3 is significantly acidic due to the inductive effect of the triazole ring and the electron-poor pyridine ring. This allows for facile C-H activation or lithiation at this position.
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Electrophilicity: The C5 and C7 positions are electron-deficient. However, the 7-cyano group deactivates the ring toward electrophilic aromatic substitution, making nucleophilic aromatic substitution (S
Ar) at C5 or C7 (if the CN is displaced, though rare) more feasible.
Synthetic Pathways[7][8][9][10][11][12]
The synthesis of [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically proceeds via the oxidative cyclization of 2-hydrazinylpyridines. The presence of the electron-withdrawing nitrile group requires careful control of reaction conditions to prevent premature rearrangement.
Primary Route: Hydrazine Cyclization
This route is preferred for its scalability and the commercial availability of precursors.
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Precursor Formation: 2-Chloro-4-cyanopyridine reacts with hydrazine hydrate.
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Cyclization: The resulting hydrazine undergoes condensation with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid, followed by ring closure.
Figure 1: Step-wise synthesis from commercially available pyridine derivatives.
Alternative: Oxidative Cyclization of Hydrazones
For 3-substituted derivatives, the hydrazine intermediate is condensed with an aldehyde to form a hydrazone, which is then cyclized using oxidants like Iodobenzene diacetate (PIDA) or CuCl
Critical Stability: The Dimroth Rearrangement
Warning: This is the most significant technical risk when working with this scaffold.
[1,2,4]Triazolo[4,3-a]pyridines are kinetically controlled products. Under basic conditions, thermal stress, or in the presence of strong electron-withdrawing groups (like the 7-CN), they undergo a Dimroth Rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer.
Mechanism of Isomerization
The rearrangement involves the nucleophilic attack of hydroxide (or another base) at the C5 position (bridgehead), ring opening to a triazole intermediate, rotation, and recyclization on the ring nitrogen.
Impact of 7-CN: The 7-cyano group decreases the electron density at the bridgehead carbon (C8a in the fused system), making it more susceptible to nucleophilic attack, thereby accelerating the rearrangement.
Figure 2: The Dimroth Rearrangement pathway.[1] The 7-CN substituent accelerates the A -> Open step.
Diagnostic Check:
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1H NMR: The H5 proton (adjacent to the bridgehead) in the [4,3-a] isomer typically appears around
9.0–9.5 ppm. In the [1,5-a] isomer, the corresponding proton shifts upfield. -
Stability Test: Incubate the compound in 1N NaOH/MeOH at 60°C. Conversion to a new spot on TLC indicates rearrangement.
Medicinal Chemistry Applications
Kinase Inhibition (p38 MAPK)
The triazolopyridine core acts as a hinge-binder. The N1 and N2 nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge region. The 7-CN group often projects into the solvent-exposed region or a ribose binding pocket, depending on the specific binding mode.
IDO1 Inhibition
Recent studies identify [1,2,4]triazolo[4,3-a]pyridines as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] The N1 atom of the triazole ring can coordinate directly with the heme iron in the active site, mimicking the binding of the substrate tryptophan.
Bioisosterism
The scaffold is considered a bioisostere of:
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Quinoline
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Isoquinoline[3]
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Benzimidazole It offers distinct solubility profiles (lower LogP than quinoline) and different H-bond vector geometries.
Experimental Protocol: Synthesis of 7-Cyano-[1,2,4]triazolo[4,3-a]pyridine
Objective: Synthesis of 5.0 g of the target compound via the orthoester route.
Reagents
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2-Chloro-4-cyanopyridine (1.0 eq)
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Hydrazine monohydrate (5.0 eq)
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Triethyl orthoformate (TEOF) (Excess/Solvent)
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Ethanol (Absolute)
Procedure
-
Hydrazine Formation:
-
Dissolve 2-chloro-4-cyanopyridine (5.0 g, 36 mmol) in ethanol (50 mL).
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Add hydrazine monohydrate (9.0 mL, 180 mmol) dropwise at 0°C.
-
Warm to reflux and stir for 4 hours. Monitor by TLC (Formation of a polar, fluorescent spot).
-
Cool to 0°C. The hydrazine intermediate often precipitates. Filter, wash with cold ethanol, and dry under vacuum.
-
Checkpoint: Isolate 2-hydrazinyl-4-cyanopyridine.
-
-
Cyclization:
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Suspend the hydrazine intermediate (4.0 g) in triethyl orthoformate (40 mL).
-
Heat the mixture to 100°C for 6–12 hours.
-
Critical Step: Do not use strong acid catalysis or high temperatures (>140°C) to avoid rearrangement to the [1,5-a] isomer.
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Cool the reaction mixture. The product may precipitate.
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If no precipitate forms, concentrate in vacuo and triturate with diethyl ether.
-
-
Purification:
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Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).
-
Yield Expectation: 60–75%.
-
References
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Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[4][5][6][7][8][2][9][10][11][12] XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry. Retrieved from [Link]
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Reichelt, A., et al. (2010).[5][9] Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters. Retrieved from [Link]
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Serafini, M., et al. (2018). The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Retrieved from [Link]
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Luo, Y., et al. (2019). Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]
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